Triphenylbismuthane;diacetate
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Overview
Description
Preparation Methods
Triphenylbismuthane;diacetate can be synthesized through the reaction of triphenylbismuth with acetic anhydride. The reaction typically involves heating triphenylbismuth with acetic anhydride under controlled conditions to yield the desired product . The general reaction is as follows:
Bi(C6H5)3+2(CH3CO)2O→(CH3CO2)2Bi(C6H5)3+2CH3COOH
Chemical Reactions Analysis
Triphenylbismuthane;diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it back to triphenylbismuth or other lower oxidation state bismuth compounds.
Substitution: The acetate groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenylbismuthane;diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of triphenylbismuthane;diacetate involves its ability to act as a phenyl donor in various chemical reactions. It can participate in oxidative addition and reductive elimination processes, which are crucial in many catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Triphenylbismuth
- Triphenylstibine
- Triphenylarsine
Properties
Molecular Formula |
C22H21BiO4-2 |
---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
triphenylbismuthane;diacetate |
InChI |
InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/p-2 |
InChI Key |
XCPPRHDECCMBLP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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